N-(5-chloro-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O3 and its molecular weight is 361.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0941671 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotective and MAO-B Inhibitory Activities : A study by Mitkov et al. (2022) in the field of biotechnology and biotechnological equipment explored the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety. One of the compounds, identified as 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, showed promising results for in vitro neuroprotective effects and MAO-B inhibitory activities. This highlights its potential in neurology and mental health research (Mitkov et al., 2022).
Synthesis of Thiadiazepino-Purine Ring Systems : Research by Hesek and Rybár (1994) in the field of chemistry involved the synthesis of new thiadiazepino-purine ring systems, specifically focusing on the derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-[1,3,6]-thiadiazepino-[3,2-f]-purine. This work contributes to the broader understanding of purine chemistry and its potential applications in medicinal chemistry (Hesek & Rybár, 1994).
Radiosynthesis of Herbicides and Safeners : A study by Latli and Casida (1995) in the Journal of Labelled Compounds and Radiopharmaceuticals focused on the radiosynthesis of chloroacetanilide herbicides and a dichloroacetamide safener. The study provides insights into the synthesis process and potential applications in agriculture and environmental studies (Latli & Casida, 1995).
- compounds with potential applications in pharmacology, particularly in the context of serotonin and dopamine receptors (Żmudzki et al., 2015).
Antagonist Radioligand for A2B Adenosine Receptors : A study by Baraldi et al. (2004) in Bioorganic & Medicinal Chemistry Letters focused on MRE 2029-F20, a compound related to the one of interest, as a selective antagonist ligand for A2B adenosine receptors. This research is significant in the study of adenosine receptors, which play a crucial role in many physiological processes (Baraldi et al., 2004).
Comparative Metabolism in Herbicides : Research by Coleman et al. (2000) in Environmental Health Perspectives explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study provides insights into the metabolism of compounds like acetochlor and its analogs, which are relevant to understanding their environmental and health impacts (Coleman et al., 2000).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-9-4-5-10(17)6-11(9)19-12(23)7-22-8-18-14-13(22)15(24)21(3)16(25)20(14)2/h4-6,8H,7H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLVYPMWYTIFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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